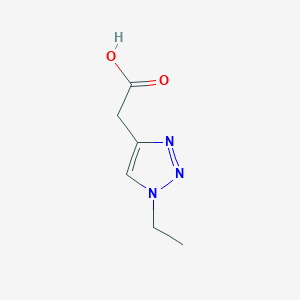![molecular formula C18H17FN2O3 B2676683 2-fluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 930932-42-6](/img/structure/B2676683.png)
2-fluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-fluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide” is an organic compound . It belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives. These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one. Catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with elimination of the hydroxy group leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one as an intermediate in the synthesis of fluorinated E1R structural derivative 2-[5-oxo-3-phenyl-2-(trifluoromethyl)pyrrolidin-1-yl]acetamide .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as X-ray diffraction . The structure is further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include ozonation, catalytic hydrogenation, and elimination of the hydroxy group .科学的研究の応用
Sigma-1 Receptor Modulation
The compound has been investigated for its interaction with the sigma-1 receptor, a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane. The sigma-1 receptor plays a crucial role in regulating inositol 1,4,5-trisphosphate (IP3) receptor-mediated calcium ion influx from the ER to the mitochondria. Researchers have explored its potential as an allosteric modulator, demonstrating anti-seizure, antidepressant, and cognition-enhancing effects .
Regioselective Suzuki Coupling
2-Fluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide serves as a reactant for regioselective Suzuki coupling reactions. This synthetic method allows for the construction of complex organic molecules by forming carbon-carbon bonds, making it valuable in drug discovery and materials science .
Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 1
Researchers have explored the compound’s potential as an inhibitor of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). This enzyme is involved in steroid hormone metabolism and has implications in diseases such as breast cancer and obesity. Inhibition of 17β-HSD1 may lead to therapeutic benefits .
Anti-Inflammatory and Analgesic Activities
Derivatives of 2-fluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide have demonstrated anti-inflammatory and analgesic properties. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited such effects. These findings highlight its potential in pain management and inflammation-related conditions .
Structural Variation of Pyracetam Pharmacophore
By introducing fluorine atoms, researchers aimed to increase selectivity toward the sigma-1 receptor. The modification positively impacted lipophilicity, electronegativity, basicity, and bioavailability. Such variations are essential for designing novel drugs with improved pharmacological properties .
Medicinal Chemistry and Drug Development
2-Fluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a valuable scaffold for medicinal chemistry studies. Its structural features make it amenable to further modifications, potentially leading to novel drug candidates in various therapeutic areas.
将来の方向性
The future directions for the study of this compound could involve further exploration of its potential uses, particularly in the field of medicinal chemistry. The introduction of fluorine atoms have resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability directly linked with numerous positive pharmacological properties of potential and established drugs .
特性
IUPAC Name |
2-fluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c1-24-16-11-12(8-9-15(16)21-10-4-7-17(21)22)20-18(23)13-5-2-3-6-14(13)19/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCZTKMOEXHQII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2F)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2676603.png)

![2,6-difluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2676606.png)
![4-Phenyl-1,7$l^{6}-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B2676607.png)

![2,4-dichloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2676613.png)

![N-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2676616.png)
![2-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2676618.png)

![Diethyl 5-[2-[[5-[[[2-(4-chlorophenoxy)acetyl]amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2676620.png)


![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methoxyphenyl)butanamide](/img/structure/B2676623.png)